molecular formula C19H20FN5O2 B2538586 2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-24-9

2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2538586
CAS No.: 878731-24-9
M. Wt: 369.4
InChI Key: KKGVZCGPHUTRST-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H20FN5O2 and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications

Spectral Properties and Polymer Matrices Applications

Research on Y-shaped fluorophores, including imidazole derivatives, highlights the spectral properties and applications in polymer matrices. For instance, the spectral properties of novel Y-shaped fluorophores consisting of an imidazole ring have been examined, demonstrating their significant fluorescence in visible regions and their applications in solid polymer matrices which enhance fluorescence intensity and could potentially be used for advanced optical materials and sensing technologies (Danko et al., 2012).

Stability and Structure of N-heterocyclic Carbene Precursors

Another area of interest involves the stability and structure of potential N-heterocyclic carbene (NHC) precursors, with molecular structures featuring N-fluorophenyl substituents. These compounds have been shown to exhibit reactivity similar to alkyl halides and are explored for their electronic properties, potentially applicable in catalysis and material science (Hobbs et al., 2010).

Host for Anions

Imidazole containing bisphenol and its salts have been structurally characterized, showing potential as versatile hosts for anions. This application is critical in the development of sensors and molecular recognition systems (Nath & Baruah, 2012).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized and shown to be sensitive to benzaldehyde-based derivatives, suggesting their use as fluorescent sensors for chemicals (Shi et al., 2015).

Antimicrobial Activity

The synthesis and evaluation of imidazole derivatives for antimicrobial activity highlight their potential in medical and pharmaceutical applications. For instance, some 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives have been synthesized and shown to possess interesting antimicrobial activity, suggesting their potential as novel antimicrobial agents (Ghorab et al., 2017).

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-11(2)25-12(3)9-23-15-16(21-18(23)25)22(4)19(27)24(17(15)26)10-13-5-7-14(20)8-6-13/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGVZCGPHUTRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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